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Compound of Interest

Compound Name: trans-Cyclohexane-p-bis(C-OTs)

Cat. No.: B15621121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
trans-1,4-bis(tosyloxymethyl)cyclohexane, also referred to as trans-Cyclohexane-p-bis(C-
OTs), is a key bifunctional linker molecule increasingly utilized in the field of targeted protein

degradation. Its rigid trans-cyclohexyl core imparts conformational stability to Proteolysis

Targeting Chimeras (PROTACs), influencing their binding affinity and the formation of the

ternary complex between the target protein and an E3 ubiquitin ligase. This guide provides a

comprehensive overview of the known properties, synthesis, and relevant applications of this

important chemical entity.

Chemical and Physical Properties
The immediate precursor to trans-1,4-bis(tosyloxymethyl)cyclohexane is trans-1,4-

cyclohexanedimethanol. The properties of this precursor are well-documented and essential for

the synthesis of the target molecule.

Precursor: trans-1,4-Cyclohexanedimethanol
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Property Value Reference

CAS Number 3236-48-4 [1][2]

Molecular Formula C₈H₁₆O₂ [2]

Molecular Weight 144.21 g/mol [2]

Appearance White crystalline powder [2]

Melting Point 61-66 °C [2]

Boiling Point 283 °C [3]

Density 1.0200 g/mL [2]

Solubility Soluble in water [2]

While specific experimental data for the final product, trans-1,4-

bis(tosyloxymethyl)cyclohexane, is not widely published in comprehensive databases, its

properties can be inferred from its structure and the tosylation reaction. It is expected to be a

stable, crystalline solid with significantly reduced polarity compared to its diol precursor.

Experimental Protocols
The synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane involves the tosylation of trans-1,4-

cyclohexanedimethanol. The following is a generalized experimental protocol based on

standard tosylation procedures.

Synthesis of trans-1,4-bis(tosyloxymethyl)cyclohexane
Materials:

trans-1,4-cyclohexanedimethanol

p-Toluenesulfonyl chloride (TsCl)

Pyridine (or another suitable base)

Dichloromethane (DCM) or other suitable aprotic solvent
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Hydrochloric acid (HCl), aqueous solution

Sodium bicarbonate (NaHCO₃), aqueous solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve trans-1,4-cyclohexanedimethanol in anhydrous pyridine or a mixture of an aprotic

solvent like DCM and a base such as triethylamine.

Cooling: Cool the solution to 0 °C in an ice bath.

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (at least 2 molar

equivalents) to the cooled solution with stirring. The reaction is exothermic, and the

temperature should be maintained at or below 0 °C during the addition.

Reaction: Allow the reaction mixture to stir at 0 °C for a few hours and then let it warm to

room temperature, stirring overnight to ensure complete reaction.

Work-up:

Quench the reaction by the slow addition of cold water or ice.

If DCM was used as a solvent, separate the organic layer. If pyridine was the solvent,

extract the product into a suitable organic solvent like ethyl acetate.

Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), water,

saturated NaHCO₃ solution, and finally with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Purification:

Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol, ethyl acetate/hexanes) to yield pure trans-1,4-bis(tosyloxymethyl)cyclohexane as

a white solid.

Role in PROTACs and Signaling Pathways
trans-1,4-bis(tosyloxymethyl)cyclohexane serves as a rigid linker in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

recruiting an E3 ubiquitin ligase to it.[3][4] The general mechanism of action for a PROTAC is a

key signaling pathway in targeted protein degradation.

The rigid nature of the trans-cyclohexyl linker is crucial for pre-organizing the PROTAC

molecule into a conformation that is favorable for the formation of a stable and productive

ternary complex (Target Protein-PROTAC-E3 Ligase).[5] This can lead to enhanced

degradation efficiency of the target protein.

The signaling pathway initiated by a PROTAC containing this linker can be visualized as

follows:
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PROTAC-mediated protein degradation pathway.

The synthesis of a PROTAC using trans-1,4-bis(tosyloxymethyl)cyclohexane typically involves

sequential nucleophilic substitution reactions where the tosylate groups act as excellent leaving

groups.
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PROTAC synthesis workflow.

In conclusion, trans-1,4-bis(tosyloxymethyl)cyclohexane is a valuable synthetic building block,

particularly in the design and development of PROTACs. Its rigid stereochemistry provides a

level of conformational constraint that can be advantageous for optimizing the efficacy of these

novel therapeutic agents. Further research into the specific properties of this linker and its

impact on the pharmacokinetics and pharmacodynamics of PROTACs is an active area of

investigation in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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